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Abstract

G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4),
has emerged as a critical regulator of metabolic homeostasis and a promising therapeutic
target for metabolic diseases, including obesity and type 2 diabetes.[1][2][3] This receptor,
activated by long-chain fatty acids, particularly omega-3 fatty acids, is expressed in key
metabolic tissues such as adipocytes, macrophages, and intestinal enteroendocrine cells.[4][5]
GPR120 activation elicits a broad spectrum of beneficial effects, including potent anti-
inflammatory actions, improved insulin sensitivity, and regulation of incretin hormone secretion.
[31[6][71[8] This technical guide provides an in-depth overview of the core biology of GPR120,
its signaling pathways, and its multifaceted role in the pathophysiology of metabolic disorders.
We present a compilation of quantitative data on agonist potencies, detailed experimental
protocols for studying GPR120 function, and visual representations of its signaling cascades to
facilitate further research and drug development in this area.

Introduction to GPR120

GPR120 is a member of the rhodopsin-like family of G protein-coupled receptors (GPCRS) that
functions as a sensor for medium and long-chain free fatty acids (FFAs).[9][10] Deorphanized
in 2005, it was identified as a receptor for unsaturated long-chain FFAs, mediating a variety of
physiological processes.[1] Its activation by dietary fats, particularly omega-3 fatty acids like
docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA), triggers signaling cascades
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that influence inflammation, glucose and lipid metabolism, and energy balance.[7][8][11][12][13]
Given its role in these critical metabolic pathways, GPR120 has garnered significant attention
as a potential therapeutic target for addressing the growing global health challenges of obesity
and type 2 diabetes.[14]

GPR120 Signaling Pathways

GPR120 activation initiates downstream signaling through two primary pathways: the canonical
Gag/11 pathway and the B-arrestin 2-mediated pathway. This dual signaling capacity allows
GPR120 to exert diverse and cell-type-specific effects.

Gag/11-Mediated Signaling

In response to agonist binding, GPR120 couples to the Gaqg/11 protein, leading to the
activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-
bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates
the release of intracellular calcium ([Ca2+]i), while DAG activates protein kinase C (PKC). This
cascade ultimately leads to the phosphorylation of downstream targets, including extracellular
signal-regulated kinases 1 and 2 (ERK1/2).[9][10] This pathway is primarily associated with the
metabolic effects of GPR120, such as the secretion of incretin hormones like glucagon-like
peptide-1 (GLP-1) and cholecystokinin (CCK) from enteroendocrine cells, and the regulation of
glucose uptake in adipocytes.[8][10]
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Caption: GPR120 Gag/11-mediated signaling pathway.
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B-Arrestin 2-Mediated Anti-inflammatory Signaling

The anti-inflammatory effects of GPR120 are primarily mediated by a G protein-independent
pathway involving B-arrestin 2. Upon agonist binding, GPR120 is phosphorylated, leading to
the recruitment of B-arrestin 2 to the receptor. The GPR120/(-arrestin 2 complex is then
internalized. This complex interacts with and sequesters TAB1 (TGF-B-activated kinase 1-
binding protein 1), thereby preventing the activation of TAK1 (TGF-B-activated kinase 1). The
inhibition of TAK1 leads to the downstream suppression of pro-inflammatory signaling
cascades, including the nuclear factor-kappa B (NF-kB) and c-Jun N-terminal kinase (JNK)
pathways.[9][10] This mechanism is central to the role of GPR120 in mitigating inflammation in
macrophages and adipocytes.
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Caption: GPR120 (-arrestin 2-mediated anti-inflammatory pathway.
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Quantitative Data on GPR120 Activation

The following tables summarize key quantitative data regarding the potency of various GPR120
agonists and their effects on downstream signaling and in vivo metabolic parameters.

Table 1: Potency of Natural and Synthetic GPR120 Agonists

. Agonist . Reference(s
Agonist Assay Species EC50
Type )
o-Linolenic Calcium
) Natural o Human ~50 uM [15]
Acid (ALA) Mobilization
Docosahexae
_ _ SRE-
noic Acid Natural ) Mouse ~1-10 uM [11]
Luciferase
(DHA)
Eicosapentae
_ _ SRE-
noic Acid Natural ) Mouse ~1-10 uM [11]
Luciferase
(EPA)
) Calcium
TUG-891 Synthetic S Human 43.7 nM [16]
Mobilization
) ~35-fold more
) B-Arrestin 2
TUG-891 Synthetic ) Human potent than [13]
Recruitment
NCG21
Compound A ) IP3
Synthetic ) Human 60 nM [17]
(cpdA) Production
Compound A ) B-Arrestin 2
Synthetic ] Human ~0.35 uM [1][18]
(cpdA) Recruitment
_ SRE-
Gw9o508 Synthetic ) Mouse ~1-10 uM [11]
Luciferase

Table 2: Quantitative Effects of GPR120 Activation on Downstream Signaling Pathways
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. . ] Reference(s
Agonist Cell Line Assay Effect Magnitude
Primary NF-kB Inhibition of o
) ) Significant
DHA Macrophages  Luciferase LPS-induced ) [2]
o reduction
(WT) Assay NF-kB activity
Primary NF-kB Inhibition of o
) ) Significant
cpdA Macrophages  Luciferase LPS-induced ) [2]
o reduction
(WT) Assay NF-kB activity
Increased Dose-
GLP-1
TUG-891 STC-1 cells ] GLP-1 dependent [19]
Secretion ) )
secretion increase
Increased Dose-
GLP-1
ALA STC-1 cells ) GLP-1 dependent [10]
Secretion ] )
secretion increase
Increased o
3T3-L1 Glucose Significant
DHA ) glucose ) [3]
adipocytes Uptake increase
uptake
Primary Increased o
) Glucose Significant
cpdA Adipocytes glucose ) [1]
Uptake increase
(WT) uptake
Increased )
ERK Abolished by
DHA, o- RAW 264.7 . ERK
] ] ] Phosphorylati ~ GPR120 [11]
linolenic acid cells phosphorylati
on knockdown
on

Table 3: In Vivo Effects of GPR120 Agonists on Metabolic Parameters in Animal Models
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. Animal . Dose/Dur Magnitud Referenc
Agonist Diet . Effect
Model ation e e(s)
) 30 mg/kg Improved Significant
Compound  C57BL/6J High-Fat o ]
) ) indietfor5 Glucose improveme  [1][18]
A (cpdA) Mice Diet
weeks Tolerance nt
) 30 mg/kg Decreased o
Compound  C57BL/6J High-Fat o ) ~ Significant
) ) indietfor5  Hyperinsuli ) [1][18]
A (cpdA) Mice Diet ) reduction
weeks nemia
) 30 mg/kg Increased o
Compound  C57BL/6J High-Fat o ) Significant
] ) indietfor5 Insulin ] [1][18]
A (cpdA) Mice Diet o increase
weeks Sensitivity
Improved Dose-
30 mg/kg
C57BL/6J Oral dependent
TUG-891 ] Standard oral ) [20]
Mice Glucose improveme
gavage
Tolerance nt
Improved o
) 20 mg/kg Significant
Compound  C57BL/6J High-Fat Oral ]
) ) oral improveme  [20]
11b Mice (DIO)  Diet Glucose
gavage nt
Tolerance
Enhanced )
) ] No effectin
Omega-3 C57BL/6J High-Fat Supplemen  Systemic
. . . . . GPR120  [7][8]
Fatty Acids  Mice Diet tation Insulin )
o KO mice
Sensitivity

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize
GPR120 function.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following GPR120
activation, a hallmark of Gag/11 signaling.
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e Cell Lines: HEK293 or CHO cells stably expressing human or mouse GPR120 are commonly
used.

« Reagents:

o

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

[¢]

Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)

[¢]

GPR120 agonists (e.g., TUG-891, cpdA, fatty acids)

[e]

GPR120 antagonist (optional, for specificity control)
e Protocol:
o Seed cells in a 96-well black, clear-bottom plate and culture overnight.

o Load cells with the calcium-sensitive dye according to the manufacturer's instructions
(typically for 1 hour at 37°C).

o Wash the cells with assay buffer to remove excess dye.
o Prepare serial dilutions of the GPR120 agonists in assay buffer.

o Use a fluorescent plate reader (e.g., FLIPR or FlexStation) to measure baseline
fluorescence.

o Add the agonist solutions to the wells and immediately begin recording fluorescence
intensity over time.

o The increase in fluorescence corresponds to the increase in intracellular calcium. Data are
typically expressed as the change in fluorescence (AF) or as a percentage of the
maximum response.
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Caption: Workflow for a GPR120 calcium mobilization assay.

ERK Phosphorylation Assay (Western Blot)

© 2025 BenchChem. All rights reserved. 10/17 Tech Support


https://www.benchchem.com/product/b12371319?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12371319?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

This method quantifies the phosphorylation of ERK1/2, a downstream target of the Gag/11
pathway.

e Cell Lines: RAW 264.7 macrophages, 3T3-L1 adipocytes, or GPR120-expressing HEK293
cells.

¢ Reagents:

(¢]

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

[¢]

Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK)

[¢]

HRP-conjugated secondary antibody

Chemiluminescent substrate

[e]

e Protocol:

o Culture cells to ~80% confluency and serum-starve overnight to reduce basal ERK
phosphorylation.

o Treat cells with GPR120 agonists at various concentrations and time points.

o Lyse the cells on ice and collect the protein lysates.

o Determine protein concentration using a BCA or Bradford assay.

o Separate proteins by SDS-PAGE (typically 25 ug of total protein per lane) and transfer to a
PVDF or nitrocellulose membrane.[16][21]

o Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

o Incubate the membrane with the anti-p-ERK primary antibody (e.g., 1:1000 dilution in
blocking buffer) overnight at 4°C.[6]

o Wash the membrane and incubate with the HRP-conjugated secondary antibody (e.qg.,
1:2000 dilution) for 1 hour at room temperature.[22]
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o Detect the chemiluminescent signal using an imaging system.

o Strip the membrane and re-probe with the anti-t-ERK antibody to normalize for protein
loading.

o Quantify band intensities using densitometry software.

NF-kB Reporter Assay

This assay measures the activity of the NF-kB transcription factor, which is inhibited by the
GPR120-B-arrestin 2 pathway.

e Cell Lines: RAW 264.7 or HEK293 cells co-transfected with a GPR120 expression vector
and an NF-kB-luciferase reporter construct.

e Reagents:
o Transfection reagent
o GPR120 expression plasmid

o NF-kB-luciferase reporter plasmid (containing NF-kB response elements driving luciferase
expression)

o Renilla luciferase plasmid (for normalization)
o Luciferase assay reagent
o Inflammatory stimulus (e.g., lipopolysaccharide (LPS))
e Protocol:
o Co-transfect cells with the GPR120, NF-kB-luciferase, and Renilla luciferase plasmids.
o After 24-48 hours, pre-treat the cells with GPR120 agonists for 1 hour.

o Stimulate the cells with an inflammatory agent like LPS (e.g., 100 ng/mL) for 6 hours to
activate NF-kB.[1]
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o Lyse the cells and measure both firefly and Renilla luciferase activities using a
luminometer.

o Normalize the firefly luciferase activity (from the NF-kB reporter) to the Renilla luciferase
activity (transfection control).

o The reduction in normalized luciferase activity in agonist-treated cells compared to LPS-
only treated cells indicates inhibition of NF-kB activation.

GPR120's Role in Metabolic Health: A Logical
Framework

The activation of GPR120 by long-chain fatty acids initiates a cascade of events that
collectively contribute to improved metabolic health. This can be visualized as a logical
relationship where GPR120 acts as a central node, integrating dietary signals to produce
beneficial downstream effects.
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Caption: Logical relationship of GPR120's role in metabolic health.
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Conclusion

GPR120 stands as a pivotal receptor linking dietary fat intake to the regulation of inflammation
and metabolism. Its dual signaling capabilities through Gag/11 and (3-arrestin 2 allow for a
coordinated response that enhances insulin sensitivity, promotes the secretion of beneficial
incretin hormones, and dampens chronic low-grade inflammation, a key driver of insulin
resistance. The development of potent and selective GPR120 agonists holds significant
promise for the treatment of metabolic diseases. This technical guide provides a foundational
resource for researchers and drug development professionals aiming to further elucidate the
biology of GPR120 and translate these findings into novel therapeutic strategies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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